DH 97 - 343263-95-6

DH 97

Catalog Number: EVT-267425
CAS Number: 343263-95-6
Molecular Formula: C22H26N2O
Molecular Weight: 334.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[2-[2-(phenylmethyl)-1H-indol-3-yl]ethyl]pentanamide is a member of indoles.

Melatonin

Relevance: Melatonin is the endogenous ligand for melatonin receptors, including the MT2 receptor, which DH97 selectively antagonizes. [, , , , , , , , ] Understanding melatonin's actions and signaling pathways is crucial for comprehending the pharmacological effects of DH97. For example, both melatonin and DH97 have been shown to influence tear secretion, with melatonin potentially acting through different receptor subtypes than DH97. [] Similarly, both compounds have been studied in the context of carotid body chemoreceptor responses, where they exhibit contrasting effects, likely due to DH97's antagonistic properties. [, , ] Additionally, both molecules have been studied in models of corneal wound healing, highlighting their potential therapeutic relevance in ophthalmology. []

Agomelatine

Relevance: Agomelatine's agonistic activity at MT2 receptors contrasts with DH97's antagonistic effects. [, ] Comparing their actions can provide insights into the specific roles of MT2 receptor activation versus inhibition in various physiological processes. For instance, both compounds have been investigated for their effects on tear secretion, with agomelatine promoting it and DH97 potentially blocking melatonin's stimulatory effect. [] This difference in activity highlights the potential of targeting MT2 receptors for therapeutic purposes.

N-Butanoyl-2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethanamine (IIK7)

Relevance: Like agomelatine, IIK7's MT2 receptor agonistic activity contrasts with the antagonistic action of DH97. [, , ] This makes IIK7 a valuable tool for investigating the specific consequences of MT2 receptor activation. For instance, both compounds have been studied in the context of corneal wound healing, with IIK7 accelerating it, suggesting a potential therapeutic application for MT2 agonists. []

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT)

Relevance: 5-MCA-NAT's activation of MT2 receptors, in contrast to DH97's blockade, provides a comparative basis for understanding the physiological roles of these receptors. [, , , ] For example, both compounds have been investigated for their effects on intraocular pressure (IOP), with 5-MCA-NAT reducing it, potentially through MT2 and MT3 receptor activation. [, , ] This highlights the potential of targeting these receptors for treating ocular hypertension.

Luzindole

Relevance: While DH97 selectively targets the MT2 receptor, luzindole's non-selective antagonism allows for a broader assessment of melatonin receptor involvement. [, , , , ] By comparing their effects, researchers can dissect the contributions of individual receptor subtypes. Notably, both luzindole and DH97 have been used to investigate melatonin's role in iron- and lipopolysaccharide-induced lipid peroxidation. []

Prazosin

Relevance: Prazosin's ability to block MT3 receptors, which are also targeted by 5-MCA-NAT, provides insights into the potential involvement of this receptor subtype in melatonin's actions. [, , , , ] For example, prazosin has been shown to partially reverse melatonin's effects on chloride release in nonpigmented ciliary epithelial cells, suggesting a role for MT3 receptors in this process. []

4-Phenyl-2-propionamidotetralin (4-P-PDOT)

Relevance: Similar to DH97, 4-P-PDOT's selective antagonism of the MT2 receptor aids in dissecting the specific roles of this receptor subtype in various physiological processes. [, , ] Comparing their effects can further refine our understanding of MT2 receptor pharmacology.

Methyl-1-methylene-2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbamate (INS48848)

Relevance: INS48848 represents a novel compound that, like 5-MCA-NAT and potentially in contrast to DH97, targets melatonin receptors to reduce IOP. [] This finding emphasizes the potential of developing melatonin receptor modulators for treating ocular hypertension.

Methyl-2-bromo-3-(2-ethanamidoethyl)-1H-indol-5-ylcarbamate (INS48862)

Relevance: Like INS48848 and 5-MCA-NAT, INS48862's IOP-reducing properties suggest its potential as a therapeutic agent. [] It appears to act primarily through the MT2 receptor, providing further support for targeting this receptor in managing ocular hypertension.

(E)-N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-phenylprop-2-enamide (INS48852)

Relevance: Along with INS48848 and INS48862, INS48852 showcases the potential of developing novel melatonin receptor modulators for managing IOP. [] Its preferential activation of the MT2 receptor further strengthens the therapeutic relevance of this receptor subtype.

Synthesis Analysis

The synthesis of DH 97 involves the acylation of 2-benzyltryptamine with pentanoic acid. The process typically follows these steps:

  1. Starting Material: The synthesis begins with 2-benzyltryptamine, which serves as the core structure.
  2. Acylation Reaction: The acylation is performed using pentanoic acid in the presence of a suitable coupling agent to facilitate the formation of the amide bond.
  3. Purification: After the reaction, the product is purified through recrystallization or chromatography to obtain pure DH 97.

The reaction conditions generally include moderate temperatures and an inert atmosphere to prevent degradation or side reactions. The yield and purity of the final product can be optimized by adjusting reaction times and concentrations.

Molecular Structure Analysis

DH 97 features a complex molecular structure characterized by the following:

  • Core Structure: The compound is based on the tryptamine scaffold, which includes an indole ring system.
  • Functional Groups: It contains an amide functional group (from the pentanoyl moiety) and an additional benzyl group attached to the nitrogen atom.
  • Stereochemistry: The stereochemistry around the nitrogen atom is crucial for its biological activity, although specific stereochemical configurations have not been extensively detailed in available literature.

The molecular structure can be represented as follows:

C22H26N2O\text{C}_{22}\text{H}_{26}\text{N}_{2}\text{O}
Chemical Reactions Analysis

DH 97 participates in several chemical reactions relevant to its pharmacological properties:

  1. Receptor Binding: As an antagonist of the MT2 melatonin receptor, DH 97 competes with melatonin for binding sites, thereby inhibiting its action.
  2. Metabolic Pathways: The compound may undergo metabolic transformations in vivo, particularly involving oxidation and conjugation reactions that alter its pharmacokinetic properties.

These reactions are critical for understanding how DH 97 interacts within biological systems and its potential side effects.

Mechanism of Action

The mechanism of action of DH 97 primarily involves:

  • Melatonin Receptor Antagonism: By binding to the MT2 receptor with a pKi value of approximately 8.03, DH 97 effectively blocks the receptor's activation by endogenous melatonin. This antagonistic action can influence various physiological processes regulated by melatonin, such as circadian rhythms and sleep-wake cycles.
  • Selectivity: DH 97 shows notable selectivity over other receptors such as MT1 and GPR50, with fold selectivities of 89 and 229 respectively, indicating its potential for targeted therapeutic applications without significant off-target effects.
Physical and Chemical Properties Analysis

The physical and chemical properties of DH 97 include:

  • Molecular Weight: Approximately 350.46 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture to prevent degradation.

Elemental analysis reveals:

  • Carbon (C): 79.00%
  • Hydrogen (H): 7.84%
  • Nitrogen (N): 8.38%
  • Oxygen (O): 4.78%

These properties are essential for understanding its behavior in various formulations and biological systems.

Applications

DH 97 has several scientific applications, including:

  1. Pharmacological Research: Due to its role as a melatonin receptor antagonist, it is used in studies investigating sleep disorders, circadian rhythm disruptions, and related conditions.
  2. Potential Therapeutics: Its ability to modulate melatonin signaling pathways suggests potential applications in treating conditions like hypertension and other disorders influenced by melatonin levels.
  3. Biochemical Studies: Researchers utilize DH 97 to explore receptor-ligand interactions and signaling pathways involving melatonin receptors.
Receptor Pharmacology & Molecular Interactions of DH 97

Selective MT2 Melatonin Receptor Antagonism Mechanisms

DH-97 (N-Pentanoyl-2-benzyltryptamine) is a high-affinity, selective MT₂ melatonin receptor antagonist with a pKᵢ of 8.03. It exhibits 89-fold selectivity for MT₂ over MT₁ receptors and 229-fold selectivity over GPR50 (melatonin-related orphan receptor) [10]. Functionally, DH-97 antagonizes melatonin-induced signaling at MT₂ receptors, including:

  • Inhibition of cAMP modulation: Unlike melatonin or 5-MCA-NAT (which paradoxically increase cAMP in some cells), DH-97 blocks canonical melatonin-mediated suppression of cAMP in MT₂-expressing systems [9].
  • Reversal of chloride efflux inhibition: In non-pigmented ciliary epithelial cells, melatonin reduces chloride efflux via MT₂/MT₃ receptors. DH-97 reverses this effect by blocking MT₂, thereby increasing aqueous humor production [9].
  • Modulation of trigeminovascular pathways: In migraine models, DH-97 abolishes melatonin’s inhibition of CGRP release from trigeminal ganglia and meningeal afferents by targeting MT₂ receptors [5].

Table 1: Functional Effects of DH-97 in Experimental Models

Experimental SystemDH-97 EffectReceptor TargetFunctional Outcome
Nitroglycerin-induced migraine (rat)Blocks melatonin’s anti-hyperalgesiaMT₂Abolished CGRP suppression
Non-pigmented ciliary epitheliumReverses Cl⁻ efflux inhibitionMT₂Increased intraocular pressure
Colonic mucosa (guinea pig)No effect on 5-HT releaseConfirms MT₂ specificity over MT₃

Structural Determinants of MT2 vs. MT1/GPR50 Selectivity

The molecular basis of DH-97’s selectivity stems from steric and electrostatic complementarity with MT₂’s ligand-binding pocket:

  • Tryptamine scaffold modifications: The N-pentanoyl extension at the indole nitrogen and 2-benzyl substitution create steric clashes with MT₁’s transmembrane helix 6 (TM6), which has a narrower ligand-binding crevice compared to MT₂ [3] [4].
  • Residue-specific interactions: Computational modeling reveals that Phe191³⁹⁰ (human MT₂) forms π-π stacking with DH-97’s benzyl group—a residue replaced by Leu in MT₁, weakening binding affinity [3].
  • GPR50 incompatibility: GPR50 lacks melatonin binding due to a truncated C-terminal tail and divergent TM5-TM6 loops. DH-97’s selectivity (229-fold over GPR50) arises from GPR50’s inability to form stable heterodimers with MT₁ when DH-97 is bound [2] [6].

Table 2: Binding Affinity Profile of DH-97

Receptor TypepKᵢ or KᵢSelectivity vs. MT₂
MT₂ (Human)pKᵢ = 8.031x (reference)
MT₁ (Human)pKᵢ = 6.1589-fold lower
GPR50 (Human)Not detectable229-fold lower
MT₃ (Guinea pig)No antagonismNo activity

Allosteric Modulation and Ligand-Binding Dynamics

DH-97 influences receptor plasticity beyond orthosteric competition:

  • Heterodimer disruption: DH-97 binding stabilizes MT₂ in a conformation incompatible with GPR50-MT₁ heterodimerization. This prevents GPR50-mediated inactivation of MT₁—a mechanism critical in circadian regulation [2] [4].
  • Conformational selection: Metadynamics simulations show DH-97 favors MT₂’s inactive state by rigidifying intracellular loop 2 (ICL2), hindering Gᵢ-coupling. This contrasts with luzindole, which permits partial activation [3] [7].
  • Functional selectivity: In migraine models, DH-97 blocks melatonin’s inhibition of meningeal mast cell activation and CGRP release exclusively via MT₂, while MT₃ effects (e.g., acute hyperalgesia) remain prazosin-sensitive but DH-97-insensitive [5] [9].

Allosteric Communication Pathways:

  • Orthosteric site: DH-97 binds between TM3, TM5, and TM6 of MT₂.
  • Allosteric relay: TM3 shift propagates to ICL2 via conserved hydrophobic residues (Val157³⁴⁰ → Ile189³⁸⁸).
  • Effector blockade: ICL2 rigidity prevents Gαᵢ docking, suppressing cAMP inhibition [4] [7].

Properties

CAS Number

343263-95-6

Product Name

DH 97

IUPAC Name

N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C22H26N2O/c1-2-3-13-22(25)23-15-14-19-18-11-7-8-12-20(18)24-21(19)16-17-9-5-4-6-10-17/h4-12,24H,2-3,13-16H2,1H3,(H,23,25)

InChI Key

HDOIPCLEKCEANF-UHFFFAOYSA-N

SMILES

CCCCC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

DH 97
DH97
N-pentanoyl-2-benzyltryptamine

Canonical SMILES

CCCCC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.